ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate, also known as EOPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EOPC is a piperidine-based compound that is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is not fully understood, but it is believed to act as a modulator of voltage-gated sodium channels and GABA receptors. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to increase the threshold for seizure activity in animal models, suggesting that it may have anticonvulsant properties through its effects on sodium channels.
Biochemical and Physiological Effects:
ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic properties, suggesting that it may have potential applications in the treatment of anxiety disorders. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is its low toxicity and high bioavailability, making it a safe and effective compound for use in animal models. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully interpret its effects.
Zukünftige Richtungen
Future research on ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate should focus on further understanding its mechanism of action and potential applications in the treatment of epilepsy, chronic pain, and anxiety disorders. Additionally, research should focus on the development of new derivatives of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate with improved efficacy and safety profiles. Finally, research should explore the potential use of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate in other scientific fields, such as neuroprotection and neurodegenerative diseases.
Synthesemethoden
The synthesis of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate involves a multi-step process that begins with the reaction of 2,4-diaminoquinazoline with ethyl acetoacetate to form ethyl 2-(2-amino-4-oxoquinazolin-3(4H)-yl)acetate. This intermediate is then reacted with 3-chloropropanoic acid to form ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)acetate. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid to form ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have anticonvulsant and analgesic properties in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-19(25)14-6-5-10-21(12-14)17(23)9-11-22-13-20-16-8-4-3-7-15(16)18(22)24/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDWKKGNXHDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.